molecular formula C21H20FN3O2 B11012706 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11012706
M. Wt: 365.4 g/mol
InChI Key: KIVZBLJTNUGTDG-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridazinone intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with altered biological or chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-chloro-4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-ethoxyphenyl)pyridazin-3(2H)-one

Uniqueness

The unique combination of the fluoro and methoxy substituents on the phenyl ring, along with the pyridazinone core, may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C21H20FN3O2/c1-27-17-6-7-18(19(22)12-17)20-8-9-21(26)25(23-20)14-24-11-10-15-4-2-3-5-16(15)13-24/h2-9,12H,10-11,13-14H2,1H3

InChI Key

KIVZBLJTNUGTDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)F

Origin of Product

United States

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